Triacetonamine

Catalog No.
S563967
CAS No.
826-36-8
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacetonamine

CAS Number

826-36-8

Product Name

Triacetonamine

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3

InChI Key

JWUXJYZVKZKLTJ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CC(N1)(C)C)C

Synonyms

2,2,6,6-tetramethyl-4-piperidone, 2,2,6,6-tetramethylpiperidone-4-toluene-p-sulfonate, tempidon, tempidon 4-methylbenzenesulfonate, tempidon hydrochloride, tempidon sulfate, TMPone, triacetonamine

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C

Organic Synthesis:

Triacetonamine can act as a starting material for the synthesis of various organic compounds. Studies have shown its potential as a precursor for the synthesis of heterocyclic compounds, which are a class of organic molecules with one or more heteroatoms (atoms other than carbon and hydrogen) in their ring structure. These heterocyclic compounds can have various applications, including pharmaceuticals and agrochemicals [].

Medicinal Chemistry:

Early research explored Triacetonamine as a potential antimalarial and anticonvulsant agent. However, these investigations did not yield significant results, and further research is needed to determine its potential therapeutic effects [, ].

Material Science:

Triacetonamine's unique chemical structure could potentially be used in the development of new materials. Its functional groups may allow for specific interactions with other molecules, making it a candidate for applications in areas like polymer science and supramolecular chemistry [].

Environmental Science:

Limited research suggests that Triacetonamine might have potential applications in environmental remediation. Studies have shown its ability to form complexes with certain metal ions, which could be useful in removing these contaminants from polluted water or soil [].

Triacetonamine is an organic compound with the chemical formula OC(CH₂CMe₂)₂NH, where Me represents a methyl group (CH₃). It appears as a colorless or white solid that melts near room temperature. This compound serves as an intermediate in synthesizing 2,2,6,6-tetramethylpiperidine, which is a sterically hindered base and precursor to the reagent known as TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) . Triacetonamine is primarily synthesized through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride, producing water as a by-product .

  • Toxicity: Triacetonamine hydrochloride has shown potential to induce acute liver failure (ALF) in rats at high oral doses []. However, further research is needed to determine its complete toxicity profile.
  • Flammability and Reactivity: No specific data available on flammability or reactivity, but as with most organic compounds, exercise caution when handling near heat or open flames.
. One notable reaction is its reductive amination, which yields 4-amino-2,2,6,6-tetramethylpiperidine . Additionally, it can react with different aromatic aldehydes and thiosemicarbazides to form novel derivatives such as pyrazolo[4,3-c]pyridine derivatives . The compound can also undergo further transformations to produce hindered amine light stabilizers used in plastics .

Triacetonamine can be synthesized using several methods:

  • Poly-Aldol Condensation: The primary method involves reacting acetone with ammonia in the presence of calcium chloride.
    3 CH3 2CO+NH3OC CH2CMe2)2NH+2H2O3\text{ CH}_3\text{ }_2\text{CO}+\text{NH}_3\rightarrow \text{OC CH}_2\text{CMe}_2)_2\text{NH}+2\text{H}_2\text{O}
  • Acid-Catalyzed Reaction: Another method includes reacting acetonine with water using an acid catalyst at controlled temperatures to yield triacetonamine with minimal by-products .
  • One-Pot Reaction: A more sustainable approach involves a one-pot reaction of acetone and ammonia under heterogeneous catalysis .

Triacetonamine is primarily utilized as a stabilizer for plastics, particularly through its conversion into hindered amine light stabilizers . Additionally, it serves as a chemical feedstock for synthesizing various nitrogen-containing compounds and pharmaceuticals. Its derivatives are also investigated for their potential applications in medicinal chemistry.

Interaction studies involving triacetonamine focus on its reactivity with other organic compounds to form new derivatives. For example, reactions with aromatic aldehydes and thiosemicarbazides have been studied to create pyrazolo[4,3-c]pyridine derivatives . These studies help elucidate the compound's potential in developing new materials with specific properties.

Triacetonamine shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2,2,6,6-TetramethylpiperidineDerived from triacetonamineServes as a precursor for TEMPO
AcetonineRelated to triacetonamineCan be used directly in synthesis reactions
4-Amino-2,2,6,6-tetramethylpiperidineProduct of triacetonamine's reductive aminationExhibits biological activity
N-Hydroxy-2,2,6,6-tetramethyl-4-piperidoneHydroxyl derivative of tetramethylpiperidinePotentially useful in medicinal chemistry

Triacetonamine's uniqueness lies in its specific structure that allows it to act effectively as an intermediate in synthesizing other valuable compounds while also serving practical applications in materials science.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Boiling Point

205.0 °C

Heavy Atom Count

11

Appearance

Powder

Melting Point

34.9 °C

UNII

2K4430S3XP

Related CAS

29334-13-2 (4-methylbenzenesulfonate)
33973-59-0 (hydrochloride)
72361-44-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (68.7%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (70.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (70.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (68.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (70.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

826-36-8

Wikipedia

Triacetonamine

General Manufacturing Information

4-Piperidinone, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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